

What is the antiviral spectrum of GC373?

Author: BenchChem Technical Support Team. **Date:** December 2025

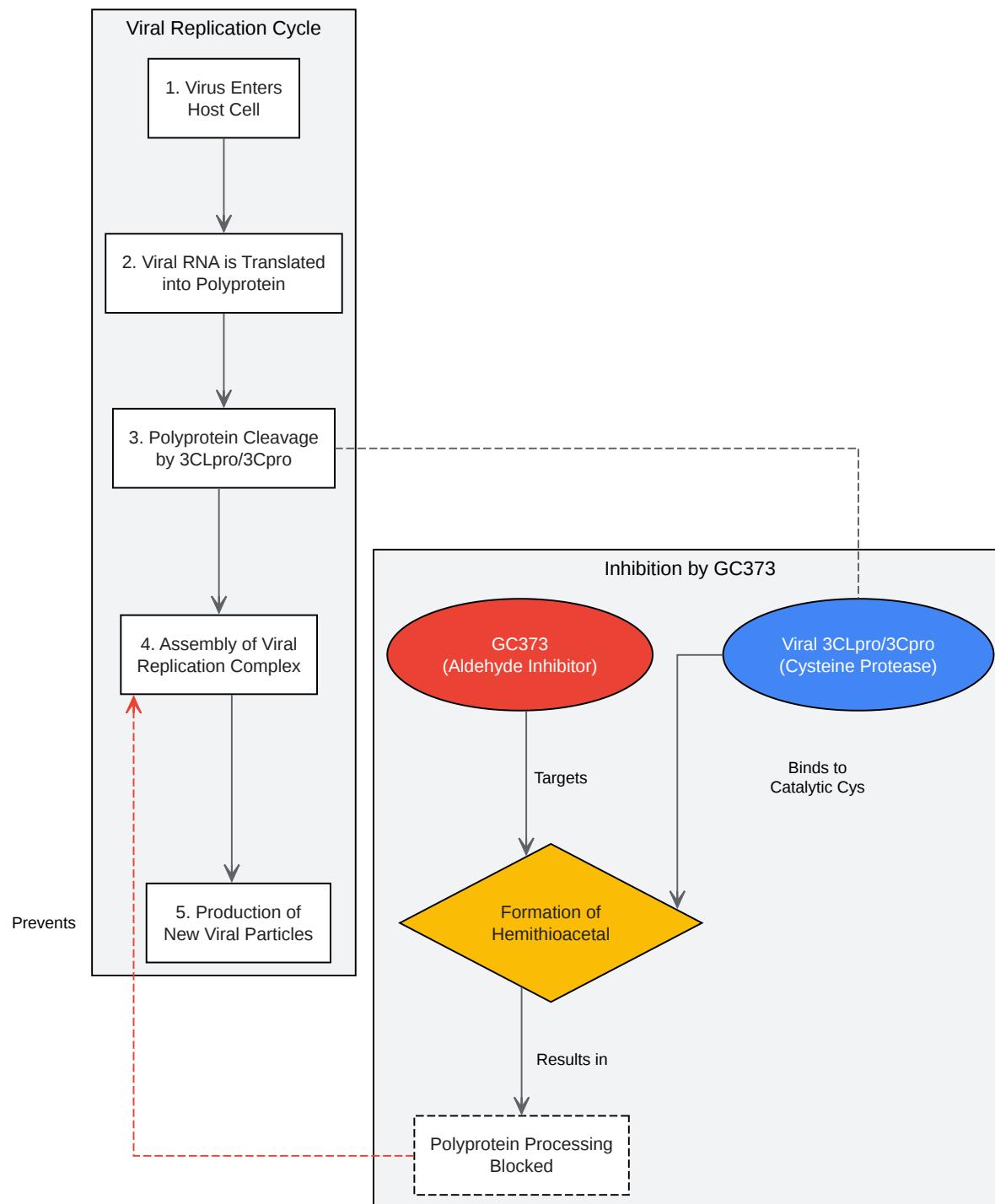
Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

[Get Quote](#)

An In-depth Technical Guide to the Antiviral Spectrum of **GC373**


Introduction

GC373 is a dipeptidyl aldehyde that has emerged as a potent, broad-spectrum antiviral agent. It is the active form of the prodrug GC376, a bisulfite adduct salt.^{[1][2]} Originally developed as an inhibitor for feline infectious peritonitis (FIP), a fatal disease in cats caused by a feline coronavirus (FCoV), its mechanism of action has proven effective against a wide range of viruses.^{[3][4]} This technical guide provides a comprehensive overview of the antiviral spectrum of **GC373**, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary target of **GC373** is the 3C-like protease (3CLpro), also known as the main protease (Mpro), or the related 3C protease (3Cpro).^{[5][6]} These viral proteases are essential for the replication of a large group of positive-sense RNA viruses, often classified within the "picornavirus-like supercluster".^{[5][7]} The protease's function is to cleave the large viral polyprotein, which is translated from the viral RNA upon host cell entry, into individual functional non-structural proteins necessary for viral replication and transcription.^{[6][8]}

GC373 acts as a covalent inhibitor. Its aldehyde "warhead" forms a reversible covalent bond with the nucleophilic cysteine residue within the catalytic dyad (or triad) of the protease active site, creating a hemithioacetal.^{[3][9][10]} This binding event blocks the protease's catalytic activity, thereby halting the polyprotein processing and ultimately inhibiting viral replication.^[11]

[Click to download full resolution via product page](#)**Caption:** Mechanism of **GC373** inhibition of viral replication.

Antiviral Spectrum and Efficacy

GC373 exhibits broad-spectrum activity against viruses possessing 3C or 3C-like proteases. Its efficacy has been demonstrated across three major viral families: Coronaviridae, Caliciviridae, and Picornaviridae.[5][7]

Coronaviridae

GC373 has shown significant inhibitory effects against a wide range of coronaviruses. It was notably investigated during the COVID-19 pandemic for its potent activity against SARS-CoV-2. [3][4][11]

Virus	Assay Type	Cell Line	IC50 (µM)	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)	Reference(s)
SARS-CoV-2	Mpro Enzyme Assay	-	0.40 ± 0.05	-	-	-	[3]
SARS-CoV-2	Plaque Reduction	Vero E6	-	1.5	>200	>133	[3]
SARS-CoV	Mpro Enzyme Assay	-	0.070 ± 0.02	-	-	-	[3]
Feline Coronavirus (FCoV)	Cell-based Assay	CRFK cells	-	Potent	-	-	[12]
MERS-CoV	Cell-based Assay	-	-	0.5	-	-	[3]
TGEV, MHV, 229E, BCV	Cell-based Assay	Various	-	Nanomolar to low Micromolar	High	High	[5]

Caliciviridae and Picornaviridae

GC373 is effective against numerous members of the Caliciviridae and Picornaviridae families, which are common causes of gastroenteritis and respiratory illnesses. However, its efficacy can vary between different viruses within these families.[5]

Virus Family	Virus Examples	Assay Type	IC50 (µM) Range	EC50 (µM) Range	Notes	References
Caliciviridae	Norwalk virus (NV), Murine Norovirus (MNV-1)	Enzyme/Cell-based	0.61 - 3.48	Nanomolar to low Micromolar	Minimally effective against Feline Calicivirus (FCV).	[5][12]
Picornaviridae	Human Rhinovirus (HRV), Enterovirus 71 (EV71), Poliovirus (PV), Foot-and-Mouth Disease Virus (FMDV)	Enzyme/Cell-based	0.61 - 3.48	Nanomolar to low Micromolar	Not effective against Hepatitis A Virus (HAV).	[5][13]

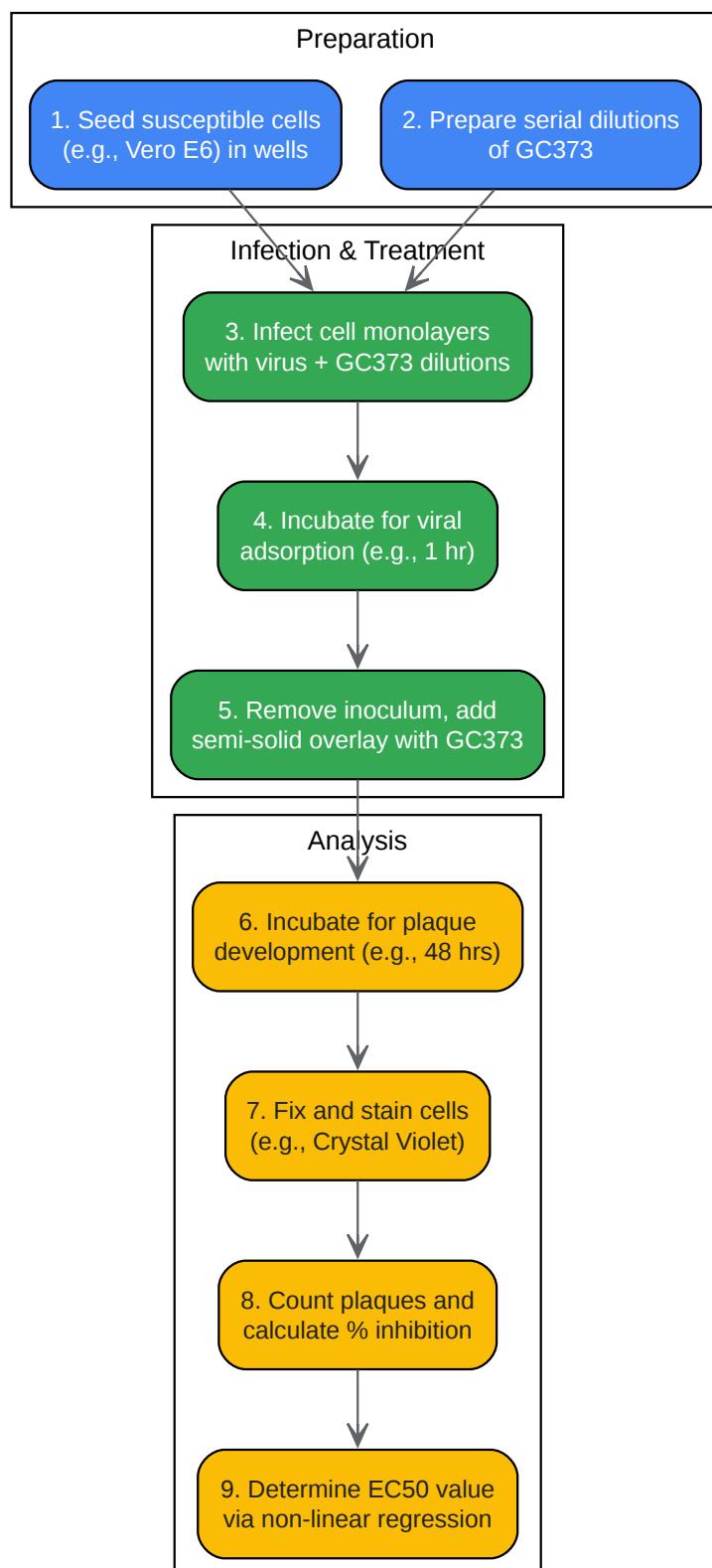
Experimental Protocols

The quantitative data presented above were derived from standardized in vitro assays designed to measure enzyme inhibition, viral replication inhibition, and cytotoxicity.

Protease Inhibition Assay (IC50 Determination)

This assay directly measures the ability of **GC373** to inhibit the catalytic activity of the purified viral protease.

- Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used. This substrate contains a fluorophore and a quencher. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.


- Methodology:
 - Recombinant viral 3CLpro or 3Cpro is expressed and purified.
 - The protease (e.g., 80 nM of SARS-CoV-2 Mpro) is pre-incubated with varying concentrations of **GC373** for a set period (e.g., 10 minutes at 37°C).[3]
 - The FRET substrate (e.g., 100 μ M) is added to initiate the reaction.[3]
 - Fluorescence is monitored over time using a plate reader.
 - The rate of substrate cleavage is calculated for each inhibitor concentration.
 - The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Plaque Reduction Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit the replication and spread of a virus, resulting in a reduction of visible "plaques" or areas of cell death.

- Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized zones of cell destruction known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number or size of these plaques.
- Methodology:
 - A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
 - Cells are infected with the virus at a low multiplicity of infection (MOI) (e.g., 0.0001 pfu/cell) in the presence of serial dilutions of **GC373**.[3]
 - After an adsorption period (e.g., 1 hour), the virus-drug mixture is removed.[3]

- The cell monolayer is overlaid with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of **GC373**. This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.
- Plates are incubated for a period sufficient for plaque formation (e.g., 48 hours).[3]
- Cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with 0.5% crystal violet) to visualize the plaques.[3]
- Plaques are counted, and the percentage of inhibition is calculated relative to a no-drug control.
- The half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GC-373 | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Used For Cat Coronavirus Infections Fast-Tracked For Clinical Trial In Humans With Covid-19 [forbes.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. journals.asm.org [journals.asm.org]
- 13. DSpace [kuscholarworks.ku.edu]
- To cite this document: BenchChem. [What is the antiviral spectrum of GC373?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3098307#what-is-the-antiviral-spectrum-of-gc373>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com